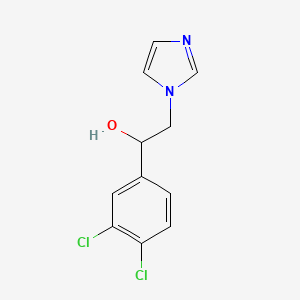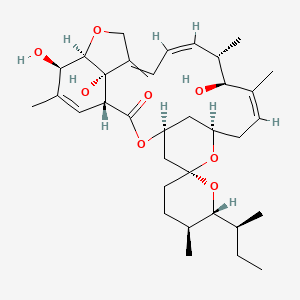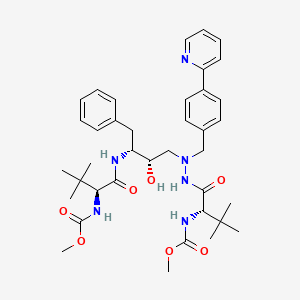
Aripiprazole Impurity 2
Vue d'ensemble
Description
Aripiprazole Impurity 2 is a byproduct formed during the synthesis of Aripiprazole, a novel second-generation antipsychotic drug used for the treatment of schizophrenia and bipolar disorder . This impurity is one of several that can be generated during the manufacturing process of Aripiprazole, and its identification and quantification are crucial for ensuring the purity and safety of the final pharmaceutical product .
Méthodes De Préparation
The synthesis of Aripiprazole Impurity 2 involves several steps, typically starting with the reaction of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one with 1-(2,3-dichlorophenyl)piperazine hydrochloride . The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the coupling reaction . Industrial production methods for Aripiprazole and its impurities involve rigorous control of reaction parameters to minimize the formation of impurities and ensure high yield and purity of the desired product .
Analyse Des Réactions Chimiques
Aripiprazole Impurity 2 undergoes various chemical reactions, including:
Oxidation: This reaction can occur under oxidative stress conditions, leading to the formation of oxidized products.
Substitution: Substitution reactions can occur, where functional groups on the impurity are replaced with other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Aripiprazole Impurity 2 has several scientific research applications, including:
Pharmaceutical Research: It is used in the development and validation of analytical methods for the quantification of impurities in pharmaceutical products.
Toxicological Studies: The impurity is studied to understand its potential toxic effects and ensure the safety of the final drug product.
Chemical Analysis: It serves as a reference standard in high-performance liquid chromatography (HPLC) and other analytical techniques to ensure the quality and purity of Aripiprazole.
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Aripiprazole Impurity 2 can be compared with other impurities formed during the synthesis of Aripiprazole, such as:
1-(2,3-Dichlorophenyl)piperazine Hydrochloride: Another impurity formed during the synthesis process.
7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one: A related compound with similar structural features.
7-[4-[4-(2,3-Dichlorophenyl)-1-oxidopiperazin-1-yl]butoxy]-3,4-dihydroquinolin-2(1H)-one: Another impurity with a similar chemical structure.
The uniqueness of this compound lies in its specific formation pathway and its distinct chemical properties compared to other impurities .
Propriétés
IUPAC Name |
1-but-3-enyl-4-(2,3-dichlorophenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2/c1-2-3-7-17-8-10-18(11-9-17)13-6-4-5-12(15)14(13)16/h2,4-6H,1,3,7-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUWOUSPQNTNED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCN1CCN(CC1)C2=C(C(=CC=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-Des[(4-chlorophenyl)methylene]-9-oxo Lumefantrine](/img/structure/B601513.png)



![(2S,3S)-3-amino-1-[amino-[(4-pyridin-2-ylphenyl)methyl]amino]-4-phenylbutan-2-ol;trihydrochloride](/img/structure/B601524.png)



